![molecular formula C8H9BrF2N2O2 B2416257 3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1946822-20-3](/img/structure/B2416257.png)
3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative . It has a molecular formula of C8H9BrF2N2O2 . The compound belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a bromine atom, a difluoromethyl group, and a 2-methylpropanoic acid group .Scientific Research Applications
Antifungal and Antibacterial Activities
Several studies have investigated compounds related to 3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid, focusing on their antifungal and antibacterial properties. For instance:
- Du et al. (2015) synthesized a series of compounds similar to the subject compound, demonstrating significant antifungal activities against various phytopathogenic fungi (Du et al., 2015).
- A study by Pundeer et al. (2013) explored the synthesis and antibacterial/antifungal activities of related bromo and pyrazolyl compounds, showing efficacy against several bacterial and fungal strains (Pundeer et al., 2013).
Synthesis and Chemical Properties
Research has also focused on the synthesis and unique chemical properties of related compounds:
- Xiao et al. (2011) described a novel synthesis methodology for derivatives of similar compounds, highlighting efficient and environmentally friendly techniques (Xiao et al., 2011).
- Martins et al. (2009) investigated the synthesis and bromination of pyrazolo[1,5-a]pyrimidines, closely related to the target compound, demonstrating regioselective synthesis and potential for further chemical modifications (Martins et al., 2009).
Potential in Nonlinear Optical Materials
Compounds structurally similar to 3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid have been studied for their potential in nonlinear optical materials:
- Chandrakantha et al. (2013) synthesized and characterized N-substituted pyrazole derivatives, finding significant potential for optical limiting applications (Chandrakantha et al., 2013).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown antifungal activity, suggesting potential applications in the development of new antifungal agents . Additionally, the compound’s difluoromethyl group could make it a candidate for late-stage difluoromethylation processes .
properties
IUPAC Name |
3-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-4(8(14)15)3-13-6(7(10)11)5(9)2-12-13/h2,4,7H,3H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILMDNVBBASDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=C(C=N1)Br)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

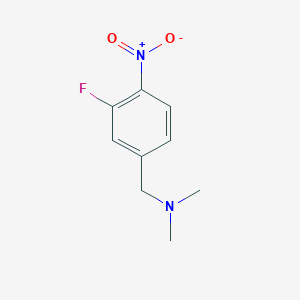

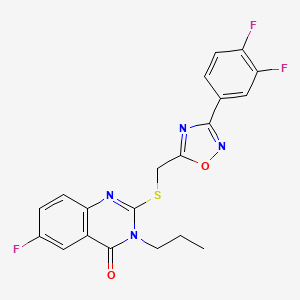
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)
![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)
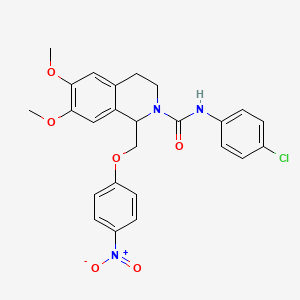
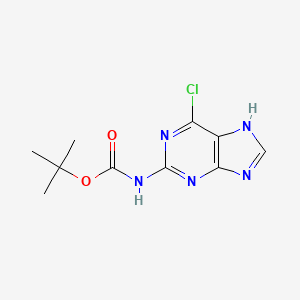
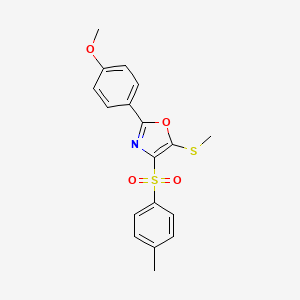

![3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2416188.png)
![8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2416189.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2416190.png)
![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)
![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)